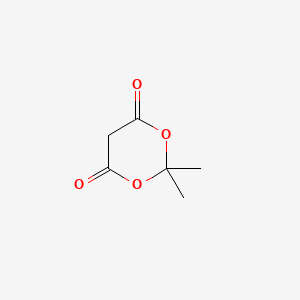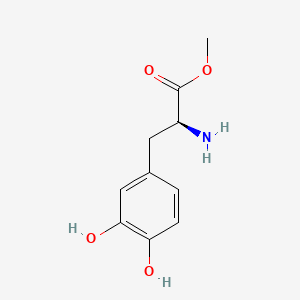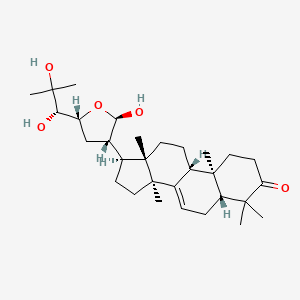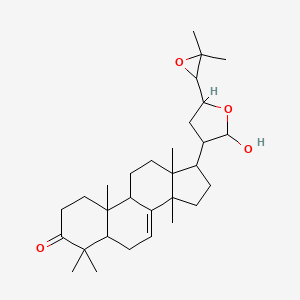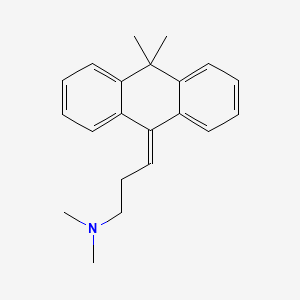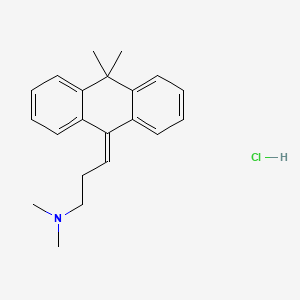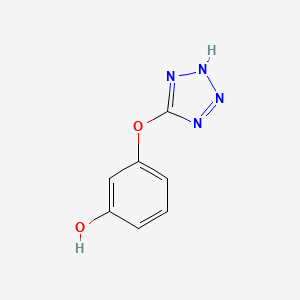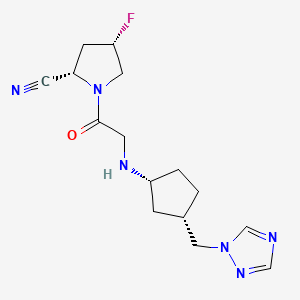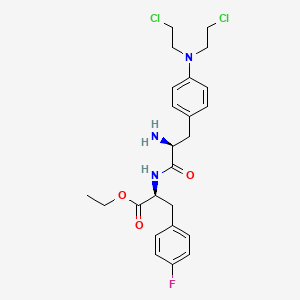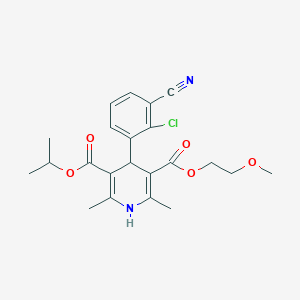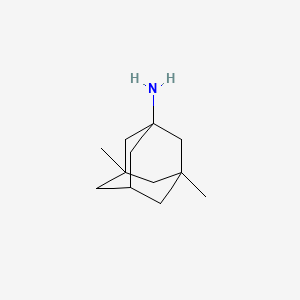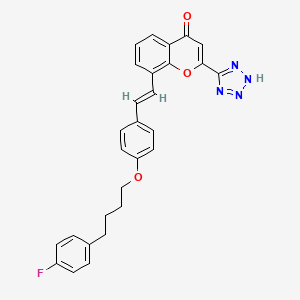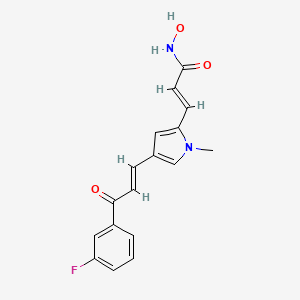
Hdac-IN-1
描述
Hdac-IN-1 is a compound that functions as an inhibitor of histone deacetylases. Histone deacetylases are enzymes that remove acetyl groups from lysine residues on histone and non-histone proteins, leading to changes in gene expression by altering chromatin structure. Inhibition of histone deacetylases has been shown to have therapeutic potential in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases .
科学研究应用
Hdac-IN-1 has a wide range of scientific research applications:
Chemistry: this compound is used as a tool compound to study the role of histone deacetylases in various chemical processes and to develop new histone deacetylase inhibitors.
Biology: In biological research, this compound is employed to investigate the epigenetic regulation of gene expression and its impact on cellular functions.
Medicine: this compound has shown potential in preclinical studies for the treatment of cancer, neurodegenerative diseases, and inflammatory conditions.
作用机制
Target of Action
Hdac-IN-1 is a potent inhibitor of histone deacetylases (HDACs), a family of enzymes that remove acetyl groups from histones and other proteins . HDACs play a crucial role in the regulation of gene expression, which is indispensable in cellular processes such as development, tissue homeostasis, and responses to environmental stresses .
Mode of Action
This compound interacts with HDACs, inhibiting their deacetylase activity . This inhibition leads to an increase in the acetylation of histones and other proteins, disrupting the normal balance of acetylation and deacetylation in the cell . The increased acetylation can lead to changes in chromatin structure, affecting the accessibility of transcription factors to DNA and influencing gene expression .
Biochemical Pathways
The inhibition of HDACs by this compound affects several biochemical pathways. It can lead to alterations in gene expression, affecting processes such as cell cycle regulation, autophagy, and the regulation of transcription factors . For example, HDAC inhibition can suppress NF-κB signaling and HSP90, upregulate cell cycle regulators (p21, p53), and downregulate antiapoptotic proteins including Bcl-2 .
Pharmacokinetics
They can be metabolized through multiple pathways, including reduction, hydrolysis, and glucuronidation . The bioavailability of HDAC inhibitors can be influenced by factors such as absorption, distribution, metabolism, and excretion .
Result of Action
The inhibition of HDACs by this compound can have several molecular and cellular effects. It can lead to changes in gene expression, affecting cellular processes such as cell proliferation, differentiation, and apoptosis . In the context of cancer, HDAC inhibitors have been shown to induce tumor cell apoptosis, growth arrest, senescence, and differentiation .
Action Environment
The action of this compound, like other HDAC inhibitors, can be influenced by various environmental factors. For example, the efficacy of HDAC inhibitors can be affected by the cellular microenvironment, including factors such as nutrient and oxygen availability . Additionally, genetic factors, such as the presence of specific mutations or polymorphisms, can also influence the action of HDAC inhibitors .
生化分析
Biochemical Properties
Hdac-IN-1 interacts with various enzymes and proteins, primarily HDACs . It selectively inhibits HDAC1 and HDAC3, which are part of the class I HDACs . The interaction between this compound and these HDACs is characterized by the binding of this compound to the catalytic site of the enzymes, leading to the inhibition of their deacetylase activity .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to decrease the expression of estrogen receptor alpha (ER-α) and increase p53 protein expression in estrogen receptor positive breast cancer cells .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through the inhibition of HDACs . By binding to the catalytic site of HDACs, this compound prevents these enzymes from removing acetyl groups from histones . This results in an open chromatin structure, promoting gene expression .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to differentially inhibit the growth of certain cancer cells . For example, it has been shown to inhibit the growth of estrogen receptor positive breast cancer cells more effectively than triple negative breast cancer cells .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . For instance, in a study involving a feline model of diastolic dysfunction, this compound was found to reduce left ventricular hypertrophy and left atrium size significantly at a dosage of 300 mg/kg .
Metabolic Pathways
This compound is involved in the regulation of various metabolic pathways. It interacts with enzymes such as HDAC1 and HDAC3, influencing the acetylation state of lysine side chains in histone tails . This can have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that it can penetrate the cell membrane to interact with intracellular HDACs .
Subcellular Localization
This compound primarily localizes in the nucleus of cells, where it interacts with HDACs to influence gene expression . Some studies have also reported its presence in the cytoplasm .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hdac-IN-1 typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions, often involving halogenation and subsequent nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route to produce the compound in large quantities. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, purification techniques like crystallization and chromatography are employed to isolate the final product .
化学反应分析
Types of Reactions
Hdac-IN-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert this compound to its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions, such as nucleophilic substitution, can modify the functional groups on this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield hydroxylated derivatives, while reduction can produce deacetylated forms .
相似化合物的比较
Hdac-IN-1 is compared with other histone deacetylase inhibitors, such as:
Vorinostat: Vorinostat is a well-known histone deacetylase inhibitor used in the treatment of cutaneous T-cell lymphoma. This compound differs in its chemical structure and selectivity profile.
Romidepsin: Romidepsin is another histone deacetylase inhibitor with a distinct mechanism of action and clinical applications. This compound offers a different spectrum of activity and potential therapeutic benefits.
Panobinostat: Panobinostat is a pan-histone deacetylase inhibitor used in multiple myeloma treatment.
属性
IUPAC Name |
3-[4-[3-(3-fluorophenyl)-3-oxoprop-1-enyl]-1-methylpyrrol-2-yl]-N-hydroxyprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3/c1-20-11-12(9-15(20)6-8-17(22)19-23)5-7-16(21)13-3-2-4-14(18)10-13/h2-11,23H,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDAPCMJAOQZSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C=CC(=O)NO)C=CC(=O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852475-26-4 | |
| Record name | 3-[4-(3-(3-Fluorophenyl)-3-oxopropen-1-yl)-1-methyl-1H-pyrrol-2-yl]-N-hydroxy-2-propenamide; | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


